2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide
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Overview
Description
2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide is an organic compound with the molecular formula C7H13NOS It features a tetrahydropyran ring attached to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide typically involves the reaction of tetrahydropyran with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the ethanethioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Scientific Research Applications
2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the tetrahydropyran ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group instead of an ethanethioamide group.
2-Tetrahydropyranyl acrylate: Features an acrylate group instead of an ethanethioamide group.
Uniqueness
2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide is unique due to the presence of both a tetrahydropyran ring and an ethanethioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NOS |
---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-(oxan-2-yl)ethanethioamide |
InChI |
InChI=1S/C7H13NOS/c8-7(10)5-6-3-1-2-4-9-6/h6H,1-5H2,(H2,8,10) |
InChI Key |
LEQPMRVRLBTQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(=S)N |
Origin of Product |
United States |
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